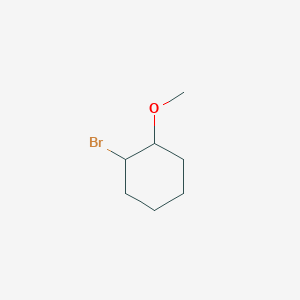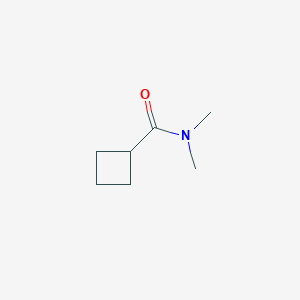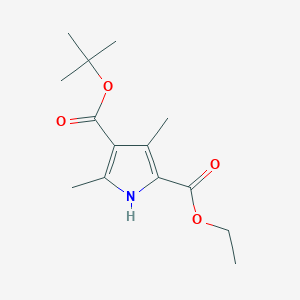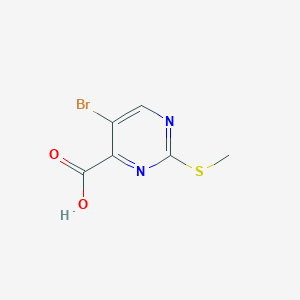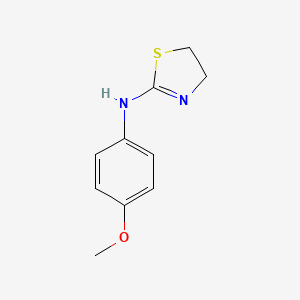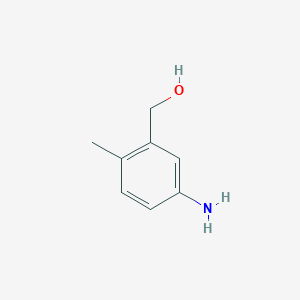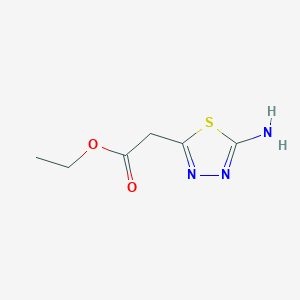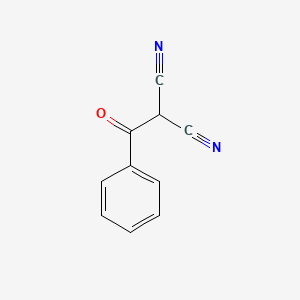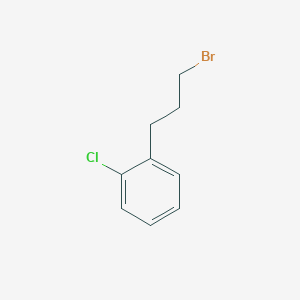
3-Hydroxybutanohydrazide
概要
説明
3-Hydroxybutanohydrazide is an organic compound with the molecular formula C4H10N2O2 It is a derivative of butanoic acid, where the carboxyl group is replaced by a hydrazide group, and a hydroxyl group is attached to the third carbon atom
作用機序
Target of Action
This compound is a specialty product used for proteomics research
Mode of Action
It’s known that the mode of action of a compound usually involves functional or anatomical changes at a cellular level induced by exposure to the substance . The specific interactions between 3-Hydroxybutanohydrazide and its targets, as well as the resulting changes, are areas for future investigation.
生化学分析
Biochemical Properties
3-Hydroxybutanohydrazide plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form stable hydrazone derivatives, which are useful in various biochemical assays and analytical techniques . The compound can also form oximes through reactions with hydroxylamine, which are important in the study of enzyme mechanisms and protein-ligand interactions . Enzymes such as hydrolases and oxidoreductases may interact with this compound, facilitating its conversion into other biochemical intermediates.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of histone deacetylases, leading to changes in gene expression and epigenetic regulation . Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways and the levels of key metabolites . These effects can vary depending on the cell type and the specific cellular context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific enzyme and the context of the reaction . For example, it may inhibit the activity of certain hydrolases by forming stable hydrazone derivatives with their active site residues. Additionally, this compound can modulate gene expression by inhibiting histone deacetylases, leading to changes in chromatin structure and transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature, but its activity may decrease over extended periods due to hydrolysis or oxidation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro assays where it is used to study enzyme kinetics and protein interactions . Its stability and activity may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as inhibition of key metabolic enzymes and disruption of cellular homeostasis . Threshold effects have been observed in studies where increasing doses of this compound lead to significant changes in metabolic flux and gene expression . It is important to carefully control the dosage in animal studies to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to fatty acid oxidation and amino acid metabolism . It interacts with enzymes such as hydrolases and oxidoreductases, which facilitate its conversion into other metabolites. The compound can also influence metabolic flux by altering the levels of key intermediates and cofactors . These interactions can have downstream effects on cellular energy production and overall metabolic rate.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments. For example, the compound may be transported into mitochondria or other organelles where it exerts its biochemical effects . The distribution of this compound can also influence its activity and function in various cellular processes.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . It may localize to the cytoplasm, mitochondria, or nucleus, depending on the specific cellular context and the presence of targeting sequences . The localization of this compound can have significant effects on its activity and function, as it interacts with different biomolecules in distinct subcellular environments .
準備方法
Synthetic Routes and Reaction Conditions
3-Hydroxybutanohydrazide can be synthesized through several methods. One common approach involves the reaction of 3-hydroxybutanoic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The reaction can be represented as follows:
3-Hydroxybutanoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions
3-Hydroxybutanohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxobutanohydrazide.
Reduction: The carbonyl group in 3-oxobutanohydrazide can be reduced back to the hydroxyl group, regenerating this compound.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-Oxobutanohydrazide
Reduction: Regeneration of this compound
Substitution: Various substituted hydrazides, depending on the nucleophile used.
科学的研究の応用
3-Hydroxybutanohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
Similar Compounds
3-Oxobutanohydrazide: An oxidized form of 3-Hydroxybutanohydrazide.
Butanoic acid hydrazide: Lacks the hydroxyl group present in this compound.
3-Hydroxybutanoic acid: The parent compound with a carboxyl group instead of a hydrazide group.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a hydrazide group This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry
特性
IUPAC Name |
3-hydroxybutanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-3(7)2-4(8)6-5/h3,7H,2,5H2,1H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIAZZNHEZXHQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326070 | |
| Record name | 3-hydroxybutanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24534-93-8 | |
| Record name | 24534-93-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-hydroxybutanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


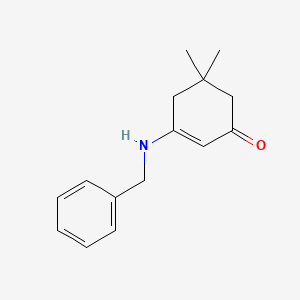
![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)
